

comparison of different methods for quantifying thioguanosine in RNA

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Compound of Interest

Compound Name: Thioguanosine

Cat. No.: B559654

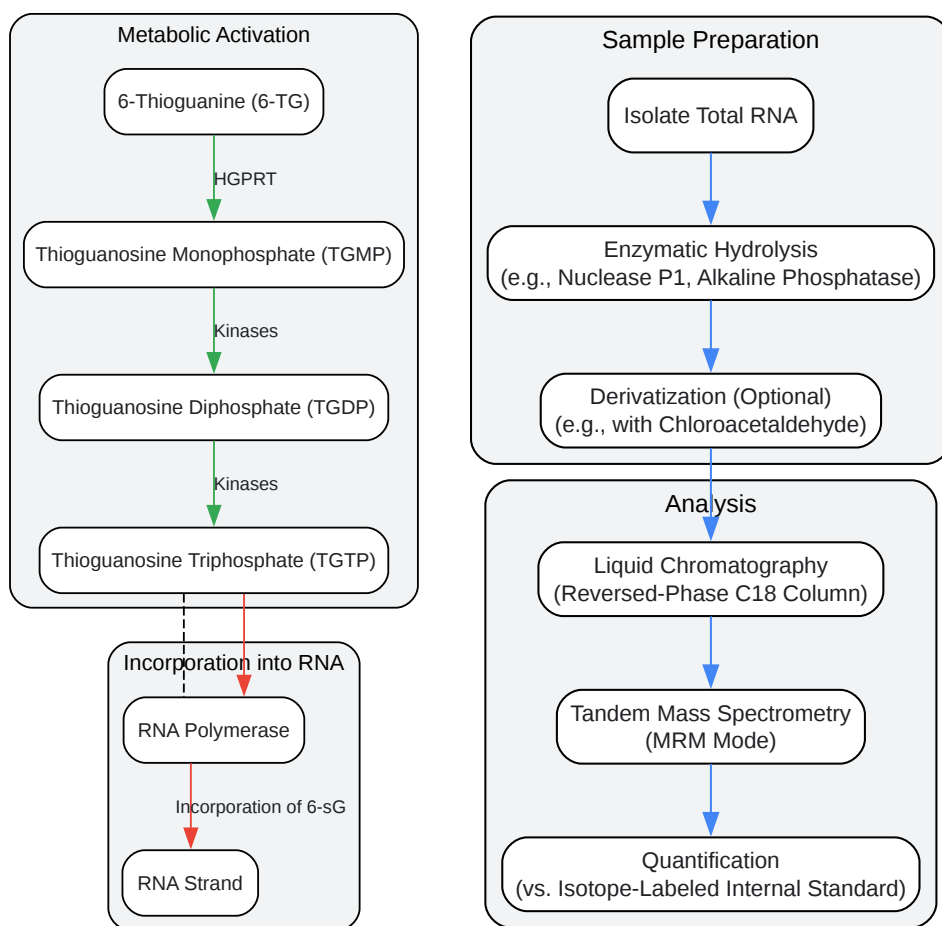
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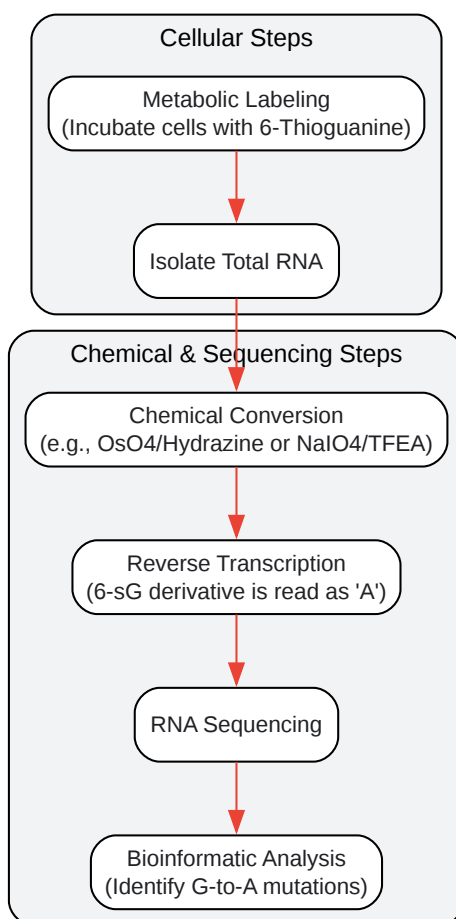
A Comparative Guide to the Quantification of Thioguanosine in RNA

For researchers, scientists, and drug development professionals, the accurate measurement of 6-**thioguanosine** (6-sG) incorporated into RNA is critical for understanding the mechanism of action, efficacy, and toxicity of thiopurine drugs. These drugs, including 6-thioguanine (6-TG), are widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Their therapeutic effect is mediated by the incorporation of their metabolites into DNA and RNA, leading to cytotoxicity. This guide provides an objective comparison of the primary analytical methods used to quantify **thioguanosine** in RNA, supported by experimental data and detailed protocols.

Metabolic Activation and Incorporation of Thioguanine

Before its incorporation into nucleic acids, 6-thioguanine, a guanine analog, must be metabolically activated. This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into **thioguanosine** monophosphate (TGMP).[1] Subsequent phosphorylation steps yield **thioguanosine** triphosphate (TGTP), which can then be incorporated into RNA by cellular polymerases during transcription.[1] The extent of this incorporation is a key factor in the drug's cytotoxic effect.[1]





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References

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